molecular formula C16H20N2O8S2 B2866818 Bis-SS-C3-NHS ester CAS No. 98604-88-7

Bis-SS-C3-NHS ester

Cat. No.: B2866818
CAS No.: 98604-88-7
M. Wt: 432.46
InChI Key: FCGMACUPMXOQJD-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is a versatile small molecule scaffold used in various scientific and industrial applications. It is known for its unique structure, which includes two pyrrolidinone rings and a disulfide bond, making it a valuable compound in synthetic chemistry and bioconjugation processes .

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves the formation of reversible bonds between biological macromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions to release the conjugated molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMACUPMXOQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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